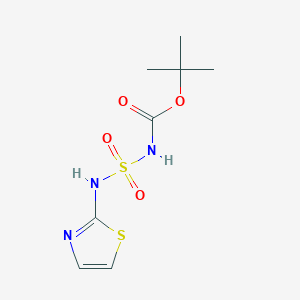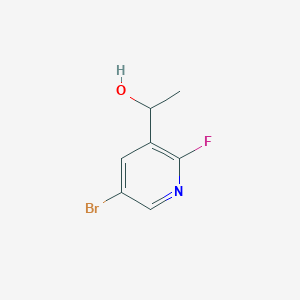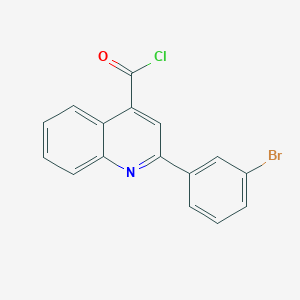
2-(3-Bromophenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
“2-(3-Bromophenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C16H9BrClNO and a molecular weight of 346.61 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromophenyl)quinoline-4-carbonyl chloride” consists of a quinoline ring attached to a bromophenyl group at the 2-position and a carbonyl chloride group at the 4-position .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis of Novel Quinoline Compounds
Researchers have synthesized and characterized various quinoline compounds, providing insights into their molecular structures and properties. For example, Wangchun Xiang synthesized 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, revealing its crystal structure and identifying non-classical hydrogen bonds in its structure (Wangchun Xiang, 2009).
Spectroscopic Study of Benzimidazoles and Quinolines
A study on the synthesis, crystal structure, and spectroscopic characterization of benzimidazoles and benzimidazo[1,2-a]quinolines provides valuable information on their potential as chemosensors for different cations (M. Hranjec et al., 2012).
Catalysis and Reactions
Catalyst Development
Research on [PdCl2{8-(di-tert-butylphosphinooxy)quinoline)}] demonstrates its efficiency as a catalyst in the Suzuki–Miyaura reaction, highlighting its role in coupling reactions and the influence of solvent and base in these processes (A. Scrivanti et al., 2009).
Synthesis of Quinolines via Novel Methods
Studies show the synthesis of quinolines through various methods such as (bromodimethyl)sulfonium bromide catalysis, indicating versatile, solvent-free approaches for creating diverse quinoline structures (R. Venkatesham et al., 2012).
Material Science and Optoelectronics
Photophysics and Biomolecular Binding
Research on 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines uncovers their photophysical properties and interactions with ct-DNA, indicating potential applications in material science and biochemistry (H. Bonacorso et al., 2018).
Liquid Crystal Synthesis and Analysis
The synthesis of novel quinoline derivatives and their evaluation as liquid crystals showcase their potential in the development of optoelectronic materials (Melissa B. Rodrigues et al., 2019).
Corrosion Inhibition and Surface Chemistry
Corrosion Inhibition Properties
Novel quinoline derivatives have been investigated for their potential as corrosion inhibitors, employing techniques like electrochemical analysis, SEM, and XPS studies to elucidate their inhibitory effects and surface interactions (Priyanka Singh et al., 2016).
Computational Studies on Corrosion Inhibition
Computational studies explore the corrosion inhibition performances of quinoline derivatives, employing quantum chemical and molecular dynamics simulations to understand their interaction with metal surfaces (Şaban Erdoğan et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-bromophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO/c17-11-5-3-4-10(8-11)15-9-13(16(18)20)12-6-1-2-7-14(12)19-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBMTRGDXZUPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



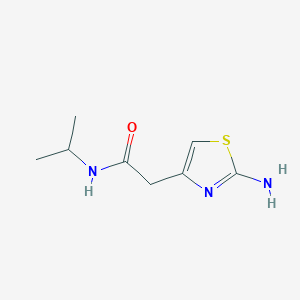
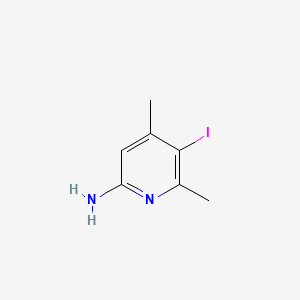
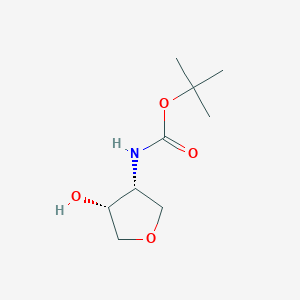


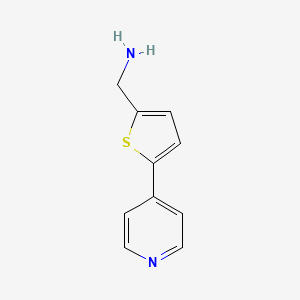


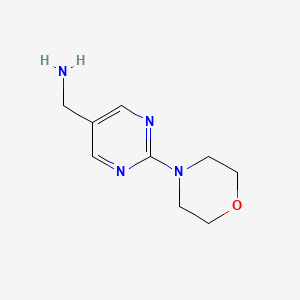

![2-[(2-Aminophenyl)amino]ethanol hydrochloride](/img/structure/B1372743.png)
